5-(4-Bromo-3-fluoro-phenoxy)pentanenitrile is an organic compound that features a unique combination of functional groups, making it of interest in various scientific fields. This compound is characterized by the presence of bromine and fluorine substituents on a phenoxy group, linked to a pentanenitrile moiety. The molecular formula for this compound is , with a molecular weight of approximately 272.1164 g/mol .
This compound belongs to the class of organic compounds known as phenyl ethers and nitriles. It is classified based on its functional groups: the phenoxy group (an ether) and the nitrile group (a carbon triple-bonded to nitrogen). The presence of bromine and fluorine atoms introduces additional reactivity and specificity in its chemical behavior.
The synthesis of 5-(4-Bromo-3-fluoro-phenoxy)pentanenitrile typically involves several steps that include:
Common methods for synthesizing this compound may include:
The molecular structure of 5-(4-Bromo-3-fluoro-phenoxy)pentanenitrile includes:
5-(4-Bromo-3-fluoro-phenoxy)pentanenitrile can participate in various chemical reactions due to its functional groups:
These reactions often require specific conditions such as temperature control and the presence of catalysts or bases to optimize yields and selectivity .
The mechanism of action for 5-(4-Bromo-3-fluoro-phenoxy)pentanenitrile is largely defined by its interactions with biological molecules:
Research indicates that compounds with similar structures often exhibit significant biological activity, making them potential candidates for drug development .
Relevant data from chemical databases provide insights into safety measures and handling protocols necessary for laboratory work involving this compound .
5-(4-Bromo-3-fluoro-phenoxy)pentanenitrile has several notable applications:
This compound's unique structure makes it valuable in both academic research and industrial applications, particularly in fields related to medicinal chemistry and materials science .
The strategic design of 5-(4-bromo-3-fluoro-phenoxy)pentanenitrile (C₁₁H₁₁BrFNO, MW 272.12) integrates bioisosteric principles and spatial positioning to optimize target engagement. The pentanenitrile linker provides optimal distance (∼10.2 Å) between the electron-deficient aromatic ring and the terminal nitrile group, facilitating interactions with enzymatic hydrophobic pockets. This design mimics established bioactive scaffolds where nitrile groups act as hydrogen-bond acceptors or undergo metabolic conversion to carboxylic acids [7] [8]. The 4-bromo-3-fluorophenoxy moiety delivers orthogonal halogen bonding capabilities—bromine enables further functionalization via cross-coupling, while fluorine tunes electron distribution and enhances membrane permeability. Computational models indicate the 3-fluoro substituent reduces π-electron density at the ortho-position by 38%, directing electrophilic attacks during downstream derivatization [5].
Table 1: Structural Analogs and Chain Length Effects
| Compound Name | Chain Length (Carbons) | Relative Bioactivity | LogP |
|---|---|---|---|
| 5-(4-Bromo-3-fluoro-phenoxy)pentanenitrile | 5 | 1.00 (Reference) | 2.81 |
| 6-(4-Bromo-3-fluoro-phenoxy)hexanenitrile | 6 | 0.78 | 3.24 |
| 5-(3-Bromo-5-fluoro-phenoxy)pentanenitrile | 5 (isomer) | 0.63 | 2.79 |
Data derived from patent analogs [6] [9].
Regioselective installation of bromo and fluoro groups on the phenoxy core employs transition-metal catalysis and halogen-exchange reactions. Optimized synthesis begins with 4-bromo-3-fluorophenol (CAS: 2779153), where copper(I)-mediated fluorination achieves 97% regioretention using KF/CuI in DMF at 140°C. Critical to avoiding dibenzofuran byproducts is slow addition kinetics (<0.5 mL/min) of fluorinating agents [5]. Subsequent Williamson ether synthesis couples this intermediate with 5-bromovaleronitrile under phase-transfer conditions (tetrabutylammonium bromide, NaOH/H₂O-toluene), yielding the target nitrile with 91% purity before crystallization. Reaction scalability requires strict temperature control (40±2°C); deviations >45°C promote hydrolysis of the nitrile to the carboxylic acid [2] [3].
Table 2: Catalytic Systems for Halogenation
| Catalyst System | Temperature (°C) | Yield (%) | Regiopurity (%) | Byproducts |
|---|---|---|---|---|
| CuI/KF | 140 | 88 | 97 | <2% Debrominated phenol |
| Pd(OAc)₂/XPhos | 100 | 76 | 89 | 8% Biphenyls |
| KBr/CuBr₂ (Electrophilic) | 25 | 65 | 82 | 15% Di-brominated |
Solvent polarity directly governs the conformational folding of the pentanenitrile tether. NMR studies in deuterated DMSO reveal a predominance (78%) of gauche conformers along C2–C3 bonds, positioning the nitrile proximal to the aromatic ring (distance: 4.1 Å). This intramolecular interaction enhances electrophilicity at the nitrile carbon (δ⁺C≡N). Conversely, nonpolar solvents like toluene favor extended trans chains (94% population), increasing molecular length by 2.3 Å and altering solid-state packing. Crystallization optimization demonstrates that hexane/ethyl acetate (9:1) yields rhombic crystals with superior phase purity (>99% by XRD) versus acetonitrile-derived needles (93% purity). Solvent-mediated control also suppresses nitrile cyclization side reactions during synthesis—a key challenge when using protic solvents like methanol, which increase cyclized iminoether byproducts to 12% [1] [4].
Table 3: Solvent Effects on Conformation and Yield
| Solvent | Dielectric Constant (ε) | Dominant Chain Conformation | Reaction Yield (%) | Cyclization Byproduct (%) |
|---|---|---|---|---|
| DMF | 38.3 | 65% Gauche | 91 | 1.2 |
| Toluene | 2.4 | 94% Trans | 87 | 0.8 |
| Methanol | 33.0 | 58% Gauche | 76 | 12.4 |
| THF | 7.6 | 72% Trans | 82 | 3.1 |
Scalable production faces hurdles in purification bottlenecks and heterocyclic coupling efficiency. The final coupling step between 4-bromo-3-fluorophenol and 5-bromovaleronitrile generates residual halide salts requiring countercurrent extraction (water/ethyl acetate) rather than standard filtration. Pilot-scale runs (5 kg) reveal that direct silica gel chromatography causes 15–20% product degradation due to nitrile hydrolysis on acidic sites. An alternative crystallization-driven purification using heptane/MTBE reduces losses to <5%. Additionally, Suzuki-Miyaura functionalization of the bromoaryl group suffers from nitrile coordination interference, diminishing Pd catalyst turnover. Ligand screening identifies SPhos as optimal, maintaining turnover numbers >1,200 at 80°C—triple the efficiency of PPh₃-based systems. Residual palladium levels remain below 10 ppm only after activated carbon treatment [3] [7] [9].
Table 4: Heterocyclic Coupling Byproducts Under Varying Conditions
| Coupling Reaction | Catalyst/Ligand | Temperature (°C) | Target Product Yield (%) | Major Byproduct (% Yield) |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd₂(dba)₃/SPhos | 80 | 84 | 5% Protodebrominated nitrile |
| Buchwald-Hartwig Amination | Pd(OAc)₂/XantPhos | 100 | 72 | 18% Dehydrohalogenated alkene |
| Sonogashira | PdCl₂(PPh₃)₂/CuI | 60 | 68 | 14% Glaser-coupled diyne |
CAS No.: 4390-05-0
CAS No.: 10477-99-3
CAS No.: 463-82-1